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Compound of Interest

Compound Name: 4-Methylamphetamine, (+)-

Cat. No.: B15182165

This guide provides essential information, troubleshooting advice, and standardized protocols
for researchers conducting in vivo studies with 4-Methylamphetamine (4-MA). Given the limited
published data specifically for 4-MA, this document incorporates data from structurally and
pharmacologically related compounds, such as methamphetamine (MA) and mephedrone (4-
MMC), to provide practical guidance. All new studies should begin with pilot dose-response
experiments to establish safe and effective ranges.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylamphetamine (4-MA) and its primary mechanism of action?

4-Methylamphetamine (4-MA) is a synthetic stimulant and anorectic drug belonging to the
amphetamine family.[1] Its primary mechanism involves acting as a potent releasing agent for
serotonin, norepinephrine, and dopamine by targeting their respective transporters.[1] In vivo
microdialysis studies in rats have shown that 4-MA is particularly potent at elevating
extracellular serotonin levels (approximately 18 times baseline) relative to dopamine (around 5
times baseline).[1] Furthermore, it is a more potent inhibitor of monoamine oxidase (MAO) than
amphetamine, which contributes to elevated levels of these neurotransmitters, especially
serotonin.[2]

Q2: What are the common routes of administration for 4-MA in animal models?

While human users have reported oral, intranasal, and intravenous routes, the most common
and controlled route for preclinical in vivo research is parenteral injection.[2] Intraperitoneal (IP)
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injection is frequently used in rodent studies for systemic administration of similar compounds.
[3][4] Intravenous (IV) administration can also be used for pharmacokinetic studies where rapid
and complete bioavailability is required.[5] The choice of route will significantly impact the
pharmacokinetic profile.[6]

Q3: How should 4-MA be prepared for in vivo administration?

For parenteral routes, 4-MA, typically available as a hydrochloride salt, should be dissolved in a
sterile, isotonic vehicle.

¢ Vehicle: Sterile 0.9% saline is the standard vehicle.

o Solubility: If solubility issues arise, small amounts of a co-solvent like Tween 80 or DMSO
may be considered, but the final concentration of the co-solvent should be minimized and
tested in a vehicle-only control group to ensure it does not produce confounding effects.

o Preparation: Always prepare fresh solutions on the day of the experiment. Filter the solution
through a 0.22 um syringe filter into a sterile vial before injection to ensure sterility and
remove any particulates.

Q4: What is a recommended starting dose for 4-MA in rodent studies?

Specific, peer-reviewed dose recommendations for 4-MA are scarce. Therefore, dosing should
be extrapolated cautiously from related compounds and confirmed with pilot studies.

o Methamphetamine (MA) studies in mice have used doses between 1-5 mg/kg (IP) to study
locomotor effects.[4][7]

o Mephedrone (4-MMC) studies in rats have used 1-3 mg/kg for drug discrimination and 10
mg/kg (V) or 30-60 mg/kg (oral) for pharmacokinetic analyses.[5][8]

Based on this, a conservative starting dose for a pilot study in mice or rats could be in the
range of 0.5 - 1.0 mg/kg (IP). A dose-escalation study is critical to identify the optimal dose that
yields the desired pharmacodynamic effect without significant toxicity.

Q5: What are the potential toxic effects of 4-MA and how can they be monitored?
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4-MA has a median lethal dose (LD50) similar to amphetamine, but this can vary depending on
the animal model and administration route.[2] The primary concern is its potent serotonergic
activity, which, especially when combined with dopaminergic effects, can increase toxicity.[9]

 Signs of Acute Toxicity: Monitor animals closely for signs of serotonin syndrome (e.g.,
tremors, hyperthermia, autonomic instability), stereotypy (repetitive, compulsive behaviors),
seizures, and excessive agitation.

e Monitoring: Key parameters to monitor include body temperature, body weight, general
clinical signs (e.g., posture, grooming), and behavioral changes. For higher doses or chronic
studies, cardiovascular monitoring (heart rate, blood pressure) may be warranted.[6]

Data Summary Tables

Table 1: Pharmacological Profile of 4-Methylamphetamine (4-MA)

Parameter Description Reference

Substituted Amphetamine,
Drug Class _ _ [1]
Stimulant, Anorectic

Serotonin-Norepinephrine-
Mechanism Dopamine Releasing Agent [1]
(SNDRA)

_ Monoamine Transporters
Primary Target [1]
(SERT, NET, DAT)

Potent serotonin releaser
Key Feature (~18x baseline) vs. dopamine [1]

(~5x baseline) in rats.

Inhibits Monoamine Oxidase
Other Activity (MAO), more potently than [2]

amphetamine.

Stimulant, anorectic, "LSD-like"
Reported Effects ) ) [2]
effects in some animal models.
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Table 2: Example In Vivo Dosing of Related Compounds in Rodents

Observed
Compound Species Dose Range Route Effect / Reference
Study Type
Methampheta Locomotor
] Mouse 1-2 mg/kg IP o [7]
mine sensitization
Locomotor
Methampheta
) Mouse 5 mg/kg IP de- [7]
mine o
sensitization
Chronic
Methampheta 1-4 mg/kg
) Mouse ) IP tolerance
mine (escalating)
model
Mephedrone Drug
Rat 1 -3 mg/kg IP S [8]
(4-MMC) discrimination
Mephedrone Pharmacokin
Rat 10 mg/kg v ) [5]
(4-MMC) etics
Mephedrone Pharmacokin
Rat 30-60mg/kg Oral ) [5]
(4-MMC) etics

Experimental Protocols

Protocol 1: Pilot Dose-Response Study for 4-MA in Mice

This protocol outlines a procedure to determine the effective and tolerated dose of 4-MA for a

behavioral outcome (e.g., locomotor activity).

e Animals: Use adult male or female mice (e.g., C57BL/6), aged 8-10 weeks. Acclimate

animals to the facility for at least one week before the experiment.

e Drug Preparation:

o Prepare a stock solution of 4-MA hydrochloride in sterile 0.9% saline.
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o Create serial dilutions to achieve final injection concentrations for doses of 0.5, 1.0, 2.5,
and 5.0 mg/kg.

o Prepare a vehicle-only control (0.9% saline).

o Ensure all solutions are sterile-filtered (0.22 um filter).

e Experimental Groups (n=8 per group):

o

Group 1: Vehicle (Saline)

[¢]

Group 2: 0.5 mg/kg 4-MA

[¢]

Group 3: 1.0 mg/kg 4-MA

[e]

Group 4: 2.5 mg/kg 4-MA

o

Group 5: 5.0 mg/kg 4-MA
e Procedure:
o Habituate mice to the locomotor activity chambers for 30-60 minutes.
o Administer the assigned dose via intraperitoneal (IP) injection at a volume of 10 mL/kg.

o Immediately return the animal to the activity chamber and record locomotor activity (e.g.,
distance traveled, rearing) for at least 2 hours.

¢ Monitoring and Data Collection:
o Record locomotor data in 5-minute bins.

o Observe animals for any signs of toxicity (as listed in FAQ #5) at 15, 30, 60, and 120
minutes post-injection.

o Record core body temperature before injection and at 60 minutes post-injection.

o Data Analysis:
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o Analyze locomotor data using a two-way ANOVA (Treatment x Time).

o Compare toxicity scores and temperature changes using a one-way ANOVA or Kruskal-
Wallis test.

o Determine the dose that produces a significant behavioral effect without inducing severe
adverse reactions. This will be the working dose for subsequent experiments.

Visualizations
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Phase 1: Preparation

Dose Selection & Pilot Study Design

l

Animal Acclimation & Baseline Measurements

l

4-MA Solution & Vehicle Preparation

Phase 2: Execution

y
Drug / Vehicle Administration (e.g., IP)

l

Behavioral Assay (e.g., Locomotor Activity) Physiological & Toxicity Monitoring

4"U

hase 3: Analysis Y

Data Collection & Collation

:

Statistical Analysis (ANOVA)

:

Optimal Dose Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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